N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-8(18)16-12-10(7-15)9-6-13(2,3)17-14(4,5)11(9)19-12/h17H,6H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPUYQIVDMRTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the desired product. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The thieno[2,3-c]pyridine scaffold is common among analogs, but substituents critically influence activity:
*Estimated based on analogs.
Key Observations :
- APE1 Inhibitors: Compound 3 () shares the acetamide group but replaces the tetramethyl and cyano groups with a benzo[d]thiazole and isopropyl, achieving potent APE1 inhibition. The tetramethyl groups in the target compound may enhance metabolic stability but reduce APE1 affinity.
- TNF-α Inhibitors : Analogs with simpler substituents (e.g., benzyl) show strong TNF-α suppression, suggesting that bulky groups (e.g., tetramethyl) might hinder target engagement .
- Benzamide Derivatives : Replacing acetamide with benzamide () alters electronic properties and solubility but retains the core scaffold’s rigidity.
Biological Activity
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core with cyano and acetamide substituents. Its molecular formula is C₁₄H₁₈N₂OS, and it has a molecular weight of approximately 270.37 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.
1. Inhibition of Kinases
Recent studies indicate that this compound may exhibit inhibitory activity against various kinases, which are crucial for cell signaling pathways. For example, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value in the low nanomolar range. This inhibition is significant as GSK-3β is implicated in numerous diseases, including cancer and neurodegenerative disorders .
2. Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is vital in protecting cells from damage associated with various diseases.
3. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in vitro. In microglial BV-2 cell lines treated with lipopolysaccharides (LPS), the compound significantly decreased nitric oxide (NO) production and pro-inflammatory cytokines such as IL-6 .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | IC50/EC50 Value | Reference |
|---|---|---|
| GSK-3β Inhibition | 8 nM | |
| Reduction of NO levels | Significant | |
| Antioxidant Activity | Moderate | |
| Cytotoxicity in Cancer Cells | Varies |
Case Study 1: Anticancer Potential
In a study evaluating the anticancer effects of various compounds including this compound on cancer cell lines (e.g., MCF-7 and HeLa), it was found to exhibit cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in treated cells .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of tau hyperphosphorylation. The results indicated that it could mitigate tau pathology through modulation of GSK-3β activity and reduction of oxidative stress markers .
Q & A
Q. Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight verification (m/z 277.39 [M+H]+) .
- Elemental analysis to validate purity (>95%) .
Basic: How can researchers assess the potential biological activities of this compound given limited direct data?
Answer:
Inferring bioactivity relies on structural analogs and functional group analysis:
- Thieno[2,3-c]pyridine analogs : Known for anticancer (e.g., APE1 inhibition) and antimicrobial activities. Test in in vitro assays (e.g., HeLa cell cytotoxicity) with IC₅₀ comparisons to reference compounds like APE1 inhibitor 3 (µM-range activity) .
- Functional groups : The cyano group may enhance target binding (e.g., kinase inhibition), while the tetramethyltetrahydro ring improves metabolic stability. Prioritize assays for kinase inhibition (e.g., EGFR) or DNA repair pathways .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
SAR studies should focus on:
- Core modifications : Replace the tetrahydrothienopyridine ring with benzo[b]thiophene or pyrazolo[4,3-c]pyridine to evaluate scaffold flexibility .
- Substituent variations : Test derivatives with halogenated acetamides (e.g., chloro, fluoro) or bulky alkyl groups (e.g., neopentyl) to probe steric and electronic effects .
- Biological assays : Use parallel screening in cancer cell lines (e.g., MCF-7, NCI-H460) and enzymatic targets (e.g., APE1, P2Y12) to map activity profiles .
Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in synthesis?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect directs regioselective attacks at the thiophene sulfur .
- Molecular docking : Simulate interactions with biological targets (e.g., APE1 active site) to prioritize synthetic targets .
- Reaction pathway modeling : Tools like Gaussian or ORCA can optimize transition states for cyclization steps, reducing side-product formation .
Advanced: How should researchers address contradictions in biological assay data for this compound?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., SF-268 for CNS cancer) to distinguish cell-specific effects .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Solubility checks : Confirm compound solubility in assay media (e.g., DMSO concentration ≤0.1%) to rule out false negatives .
Basic: What analytical techniques are critical for confirming the purity and stability of this compound?
Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .
- X-ray crystallography : Resolve crystal structure (if crystalline) to confirm stereochemistry using SHELX programs .
Advanced: What reaction mechanisms govern the synthesis of derivatives with enhanced bioactivity?
Answer:
- Gewald-type cyclization : For thiophene ring formation, use elemental sulfur and morpholine under microwave irradiation (120°C, 30 min) to accelerate kinetics .
- Nucleophilic aromatic substitution : Introduce phenoxy or chlorophenyl groups via SNAr reactions at electron-deficient pyridine positions (K₂CO₃, DMF, 60°C) .
- Condensation reactions : React with aldehydes (e.g., benzaldehyde) to form Schiff base derivatives, enhancing solubility and target affinity .
Table: Key Biological Activities of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
